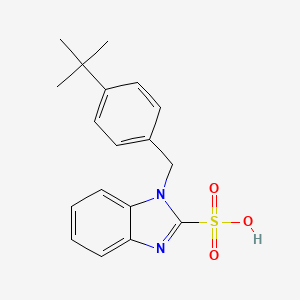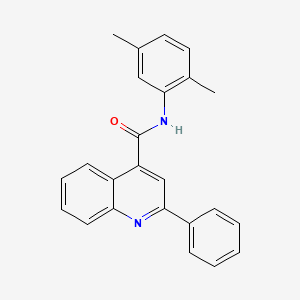
1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid, also known as TBBSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biology, and chemistry. It is a sulfonic acid derivative of benzimidazole that has a wide range of biological and chemical properties, making it a versatile compound for research purposes.
Mecanismo De Acción
The mechanism of action of 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid is complex and varies depending on the application. In anti-inflammatory research, 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the activation of nuclear factor kappa B (NF-κB) signaling pathway. In anti-tumor research, 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid has been shown to induce apoptosis in cancer cells by activating the caspase cascade. In chemistry, 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid acts as a Lewis acid catalyst, promoting the formation of new chemical bonds in organic reactions.
Biochemical and Physiological Effects:
1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid has been shown to have a wide range of biochemical and physiological effects. In anti-inflammatory research, 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid has been shown to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In anti-tumor research, 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells. In chemistry, 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid has been shown to promote the formation of new chemical bonds in organic reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has a wide range of biological and chemical properties, making it a versatile compound for research purposes. However, 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid also has some limitations. It is not water-soluble, which can limit its use in aqueous systems. It is also a relatively expensive compound, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid. In medicine, further studies are needed to investigate the potential of 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid as a therapeutic agent for various diseases. In chemistry, further studies are needed to explore the use of 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid as a catalyst for new organic reactions. In biology, further studies are needed to investigate the role of 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid in metal ion homeostasis and its potential use as a fluorescent probe for metal ions in biological systems.
Conclusion:
In conclusion, 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid (1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid) is a versatile compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biology, and chemistry. The synthesis of 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid is relatively simple, and the compound has a wide range of biological and chemical properties. Further research is needed to explore the potential of 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid in various applications and to develop new uses for this versatile compound.
Métodos De Síntesis
The synthesis of 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid involves several steps, starting with the reaction of o-phenylenediamine with para-tert-butylbenzaldehyde to form the intermediate compound 4-(tert-butylbenzyl)benzimidazole. The intermediate compound is then reacted with sulfuric acid to yield 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid. The synthesis process is relatively simple and can be easily scaled up for industrial production.
Aplicaciones Científicas De Investigación
1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid has been extensively studied for its potential applications in various fields of scientific research. In medicine, 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid has been investigated for its anti-inflammatory, anti-tumor, and anti-viral properties. 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In chemistry, 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid has been used as a catalyst for various organic reactions, including the synthesis of heterocyclic compounds.
Propiedades
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]benzimidazole-2-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-18(2,3)14-10-8-13(9-11-14)12-20-16-7-5-4-6-15(16)19-17(20)24(21,22)23/h4-11H,12H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFFDBMRYSEQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(3,4-difluorophenyl)ethyl]-1-(3-methoxypropanoyl)piperidine](/img/structure/B6044070.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6044090.png)
![ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B6044092.png)

![(1R*,2R*,4R*)-N-{[2-(diethylamino)-3-pyridinyl]methyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B6044103.png)
![3-{[3-(hydroxymethyl)-3-(2-phenoxyethyl)-1-piperidinyl]carbonyl}-2H-chromen-2-one](/img/structure/B6044108.png)
![ethyl 1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6044112.png)
![2-(4-methoxybenzyl)-8-(3-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6044123.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-(1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6044131.png)
![2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B6044135.png)

![4-(3,4-dihydroxyphenyl)-3-methyl-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6044143.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6044150.png)
![2-[4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6044155.png)